molecular formula C15H15FN2O B8123540 5-Amino-3'-fluorobiphenyl-3-carboxylic acid dimethylamide

5-Amino-3'-fluorobiphenyl-3-carboxylic acid dimethylamide

Cat. No.: B8123540
M. Wt: 258.29 g/mol
InChI Key: QULXNCGSNUYJFB-UHFFFAOYSA-N
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Description

5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H15FN2O. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of an amino group, a fluorine atom, and a carboxylic acid dimethylamide group makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The process may include:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.

    Amidation: Formation of the carboxylic acid dimethylamide group through reaction with dimethylamine and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid dimethylamide group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Scientific Research Applications

5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The carboxylic acid dimethylamide group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2’-fluorobiphenyl-3-carboxylic acid dimethylamide
  • 5-Amino-3’-chlorobiphenyl-3-carboxylic acid dimethylamide
  • 5-Amino-3’-bromobiphenyl-3-carboxylic acid dimethylamide

Uniqueness

5-Amino-3’-fluorobiphenyl-3-carboxylic acid dimethylamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3-amino-5-(3-fluorophenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-18(2)15(19)12-6-11(8-14(17)9-12)10-4-3-5-13(16)7-10/h3-9H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXNCGSNUYJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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